molecular formula C13H15F6O3P B8706842 Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate CAS No. 125138-12-7

Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate

Cat. No.: B8706842
CAS No.: 125138-12-7
M. Wt: 364.22 g/mol
InChI Key: YAVRWCHSQKIQDR-UHFFFAOYSA-N
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Description

Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

(C2H5O)2P(O)H+C6H3(CF3)2CH2X(C2H5O)2P(O)CH2C6H3(CF3)2+HX(C_2H_5O)_2P(O)H + C_6H_3(CF_3)_2CH_2X \rightarrow (C_2H_5O)_2P(O)CH_2C_6H_3(CF_3)_2 + HX (C2​H5​O)2​P(O)H+C6​H3​(CF3​)2​CH2​X→(C2​H5​O)2​P(O)CH2​C6​H3​(CF3​)2​+HX

Where (X) represents a halide group (e.g., bromide or chloride).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phosphonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products:

    Substitution: Formation of substituted phosphonates.

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Hydrolysis: Formation of phosphonic acid derivatives.

Scientific Research Applications

Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.

    Materials Science: Employed in the development of flame retardants and plasticizers due to its thermal stability.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Agriculture: Explored as a potential component in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

    Diethyl phosphite: Another organophosphorus compound with similar reactivity but lacking the trifluoromethyl groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with a similar trifluoromethyl-substituted phenyl group but different functional groups.

Uniqueness: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is unique due to the presence of both the phosphonate group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

125138-12-7

Molecular Formula

C13H15F6O3P

Molecular Weight

364.22 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C13H15F6O3P/c1-3-21-23(20,22-4-2)8-9-5-10(12(14,15)16)7-11(6-9)13(17,18)19/h5-7H,3-4,8H2,1-2H3

InChI Key

YAVRWCHSQKIQDR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-bis-trifluoromethylbenzyl bromide (5.0 g, 16 mmol) and triethyl phosphite (3.4 g, 20 mmol) was heated at 160° C. for 20 hours. The reaction mixture was cooled and distilled at 83° C. (0.03 mm Hg) to give 2.36 g of the product as a colorless oil in 48% yield. D.C.I.M.S. [MH+, 365].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Yield
48%

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